molecular formula C16H11Cl2NO3S B239492 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate

Cat. No.: B239492
M. Wt: 368.2 g/mol
InChI Key: HQJHOBANXABPTB-UHFFFAOYSA-N
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Description

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound with the molecular formula C16H11Cl2NO3S. It is known for its unique structure, which combines a quinoline moiety with a dichloromethylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of 8-hydroxyquinoline and 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction Reactions: The compound can be reduced to form different quinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced quinoline compounds .

Scientific Research Applications

8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. These interactions make it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 8-Quinolyl 2,4-dichloro-5-methylbenzenesulfonate but lacks the sulfonate group.

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of the sulfonate group.

    2,4-Dichloro-5-methylbenzenesulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.

Uniqueness

This compound is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and exhibit potential therapeutic effects that are not observed in its individual components .

Properties

Molecular Formula

C16H11Cl2NO3S

Molecular Weight

368.2 g/mol

IUPAC Name

quinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

InChI

InChI=1S/C16H11Cl2NO3S/c1-10-8-15(13(18)9-12(10)17)23(20,21)22-14-6-2-4-11-5-3-7-19-16(11)14/h2-9H,1H3

InChI Key

HQJHOBANXABPTB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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